molecular formula C12H18N2O2S B12859957 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine

1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine

Cat. No.: B12859957
M. Wt: 254.35 g/mol
InChI Key: ZVCAERVPBAMBNX-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine is a chemical compound characterized by a piperidine ring substituted with a methanesulfonyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonation of a phenyl group, often using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the methanesulfonyl-phenyl group with the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium tr

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)piperidin-4-amine

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-4-2-11(3-5-12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3

InChI Key

ZVCAERVPBAMBNX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)N

Origin of Product

United States

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